N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide
Description
“N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy . The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves the reaction of b-piperidinoalanine as the starting material . The synthesis procedure involves amidation of the carboxylic acid functionality .Molecular Structure Analysis
The molecular structure of “N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide” is complex and involves several key components. The compound is a derivative of pyrazinamide, and its structure includes a piperazine/homopiperazine group, a pyridin-3-yl group, and a benzamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide” are complex and involve several steps. The process begins with the reaction of b-piperidinoalanine as the starting material . The reaction involves the amidation of the carboxylic acid functionality .Future Directions
The future directions for the study of “N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide” involve further development and evaluation of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
properties
IUPAC Name |
N-[(Z)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(16-6-2-1-3-7-16)22-17(13-15-5-4-8-21-14-15)19(25)23-11-9-20-10-12-23/h1-8,13-14,20H,9-12H2,(H,22,24)/b17-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXOAWIDULRCNI-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)/C(=C/C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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